4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid
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Overview
Description
4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to yield the indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
Molecular Formula |
C15H17BrN2O3 |
---|---|
Molecular Weight |
353.21 g/mol |
IUPAC Name |
4-[3-(6-bromoindol-1-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C15H17BrN2O3/c16-12-4-3-11-5-8-18(13(11)10-12)9-6-14(19)17-7-1-2-15(20)21/h3-5,8,10H,1-2,6-7,9H2,(H,17,19)(H,20,21) |
InChI Key |
SBYHILKDCFDGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCCCC(=O)O)Br |
Origin of Product |
United States |
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